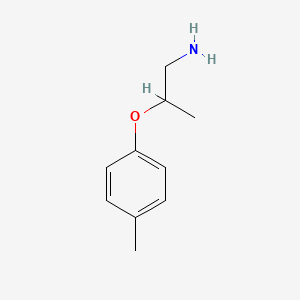

2-(4-Methylphenoxy)propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSYYRNCFQQPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396821 | |

| Record name | 2-(4-Methylphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6440-97-7 | |

| Record name | 2-(4-Methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)propylamine is a primary amine that holds significant interest within the fields of pharmaceutical and chemical research. Its structural motifs, featuring a substituted phenoxy ring and a propylamino group, make it a valuable building block in the synthesis of more complex molecules and potential drug candidates.[1] A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This guide provides a detailed overview of the core physical properties of this compound, outlines the standard experimental methodologies for their determination, and offers insights into the scientific principles underpinning these techniques.

While specific experimental data for this compound is not widely available in published literature, this guide presents computationally predicted values to provide a foundational understanding of its likely physical characteristics. These predictions are coupled with detailed, field-proven experimental protocols to empower researchers to determine these properties with high fidelity in a laboratory setting.

Core Physical and Chemical Properties

A summary of the key identifiers and predicted physical properties of this compound is presented below. It is crucial to note that the melting point, boiling point, density, and solubility are predicted values and should be confirmed by experimental measurement.

| Property | Value | Source |

| CAS Number | 6440-97-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Predicted Boiling Point | Not available | |

| Predicted Melting Point | Not available | |

| Predicted Density | Not available | |

| Predicted Water Solubility | Not available |

Chemical Structure

The chemical structure of this compound is fundamental to understanding its physical and chemical behavior.

Caption: Chemical structure of this compound.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method [3][4][5][6]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped gently to ensure tight packing.[4][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[7] The apparatus should be equipped with a calibrated thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of high purity. A broad melting range suggests the presence of impurities. A mixed melting point determination can be used to confirm the identity of the compound.[3][4]

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point provides information about the volatility of a substance and is influenced by intermolecular forces.

Methodology: Micro Boiling Point (Thiele Tube Method) [7][8][9]

-

Sample Preparation: A small amount of liquid this compound (a few drops) is placed in a small test tube or a Durham tube.[7][9] A capillary tube, sealed at one end, is inverted and placed in the sample.[7]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7][9]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8][9]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube.[7][8] The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7][8]

Caption: Workflow for micro boiling point determination.

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Vibrating Tube Densimeter [10][11][12]

-

Calibration: The densimeter is calibrated using standards of known density, such as dry air and ultrapure water.[10]

-

Sample Introduction: A small, bubble-free aliquot of liquid this compound is introduced into the oscillating U-tube of the densimeter.

-

Temperature Control: The temperature of the sample is precisely controlled using a Peltier thermostat.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Data Acquisition: The density is typically displayed digitally. Measurements should be repeated to ensure reproducibility.

Solubility Determination

Solubility, particularly in water, is a crucial property for drug development and formulation, as it influences bioavailability.

Methodology: Shake-Flask Method [13][14][15]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this separation.

-

Quantification: A carefully measured aliquot of the clear, saturated solution is removed and the concentration of the dissolved amine is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14]

-

Calculation: The solubility is expressed as the concentration of the amine in the saturated solution (e.g., in g/L or mol/L).

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of this compound. While experimental data is currently limited, the provided predicted values and detailed experimental protocols offer a robust framework for researchers and scientists. The methodologies outlined herein are designed to yield accurate and reproducible data, which is indispensable for the effective application of this compound in research and development. Adherence to these rigorous experimental practices will ensure the generation of high-quality data, thereby advancing our understanding and utilization of this compound in the scientific community.

References

-

Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin. Retrieved from [Link]

-

Viscosity and density measurements of aqueous amines at high pressures: MDEA-water. (n.d.). UVaDOC Principal. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2012). Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. (n.d.). Gassnova. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture. (2014). ResearchGate. Retrieved from [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

CAS 6440-97-7 | this compound. (n.d.). Alchem Pharmtech. Retrieved from [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. thinksrs.com [thinksrs.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chymist.com [chymist.com]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. researchgate.net [researchgate.net]

- 13. chemhaven.org [chemhaven.org]

- 14. researchgate.net [researchgate.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-(4-Methylphenoxy)propylamine chemical structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 2-(4-Methylphenoxy)propylamine

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a primary amine derivative of significant interest within the chemical and pharmaceutical industries. Characterized by a unique molecular architecture that combines a phenoxy ring with a propylamine tail, this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its structural motifs are found in a range of specialized chemicals, from agrochemicals to polymers, but its most prominent role is as a key building block in pharmaceutical development, particularly for drugs targeting neurological conditions.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical structure of this compound and delineates a robust, logical, and field-proven synthetic strategy. We will explore the causality behind the chosen reactions, provide detailed experimental protocols, and offer insights grounded in established chemical principles.

Chemical Structure and Properties

The formal IUPAC name for this compound is 2-(4-methylphenoxy)propan-1-amine . Its structure consists of a p-cresol (4-methylphenol) moiety linked via an ether bond to the second carbon of a propyl group, with a primary amine (-NH₂) at the first carbon.

| Property | Value | Reference |

| CAS Number | 6440-97-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | General chemical knowledge |

| Storage | Store at 0-8°C | [1] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; O_ether [label="O"]; C_p1 [label="CH"]; C_p2 [label="CH₂"]; N_amine [label="NH₂"]; C_p_Me [label="CH₃"];

// Benzene ring with methyl group C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- C_Me;

// Ether linkage C1 -- O_ether; O_ether -- C_p1;

// Propylamine chain C_p1 -- C_p2 -- N_amine; C_p1 -- C_p_Me;

// Position nodes for a clear 2D structure C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; C_Me [pos="0,4.2!"]; O_ether [pos="2.4,0!"]; C_p1 [pos="3.6,0.7!"]; C_p_Me [pos="3.6,2.1!"]; C_p2 [pos="4.8,0!"]; N_amine [pos="6.0,0.7!"]; }

Caption: 2D Structure of this compound

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections for strategic synthesis: the C-O ether bond and the C-N amine bond. This suggests two potential forward-synthesis pathways:

-

Ether Formation First: Construct the phenoxy-propane backbone and then introduce the amine.

-

Amine Formation First: Begin with a functionalized propylamine and then form the ether linkage.

The first strategy is generally more efficient and robust. It allows for the use of a powerful and selective reaction to install the amine group at the final stage, minimizing the need for protecting groups and avoiding potential side reactions associated with a free amine during ether formation.

Our proposed synthesis therefore follows a two-step sequence:

-

Williamson Ether Synthesis: To form the C-O bond, creating the ketone intermediate, 1-(4-methylphenoxy)propan-2-one.

-

Reductive Amination: To convert the ketone into the target primary amine.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 1-(4-methylphenoxy)propan-2-one via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a classic Sₙ2 reaction that forms an ether from an organohalide and an alkoxide.[3] In this step, the hydroxyl proton of 4-methylphenol (p-cresol) is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-chloro-2-propanone, displacing the chloride leaving group to form the desired ether linkage.[4]

Causality of Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without being so aggressive as to promote self-condensation of the ketone. It is also inexpensive and easy to handle.

-

Solvent (Acetone): Acetone is an excellent polar aprotic solvent for Sₙ2 reactions. It readily dissolves the reactants and, being aprotic, does not solvate the nucleophile excessively, thus maintaining its reactivity. Its boiling point allows for gentle reflux to drive the reaction to completion.

Detailed Experimental Protocol: Step 1

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (10.81 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (100 mL).

-

Addition of Alkyl Halide: While stirring the suspension, add 1-chloro-2-propanone (9.25 g, 0.1 mol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone (2 x 20 mL).

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude oil in diethyl ether (100 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-methylphenol, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-(4-methylphenoxy)propan-2-one as a pale yellow oil.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

| TLC Mobile Phase | 4:1 Hexane:Ethyl Acetate |

Part 2: Synthesis of this compound via Reductive Amination

Principle: Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds.[5] The reaction proceeds in two stages within a single pot: first, the ketone intermediate reacts with ammonia to form an imine (or enamine) intermediate. Second, a reducing agent present in the mixture selectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine.[6]

Causality of Experimental Choices:

-

Amine Source (NH₄Cl/NH₃): A source of ammonia is required to form the primary amine. Using aqueous ammonia or generating it in situ from a salt like ammonium chloride provides the necessary nucleophile.[7][8]

-

Reducing Agent (NaBH₃CN): Sodium cyanoborohydride is the reagent of choice for one-pot reductive aminations.[9] It is a mild reducing agent that is stable in slightly acidic to neutral conditions and, crucially, reduces imines much faster than it reduces ketones.[7] This selectivity prevents the premature reduction of the starting ketone, allowing the imine to form first, which is then immediately reduced to the final product.

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol: Step 2

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the 1-(4-methylphenoxy)propan-2-one (16.42 g, 0.1 mol) obtained from Step 1 in methanol (200 mL).

-

Ammonia Addition: Add ammonium chloride (8.02 g, 0.15 mol). To this solution, add aqueous ammonia (28-30%, ~15 mL) until the pH is approximately 8-9.

-

Addition of Reducing Agent: Cool the mixture in an ice bath to 0-5°C. In small portions, carefully add sodium cyanoborohydride (NaBH₃CN) (5.65 g, 0.09 mol) over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Quenching: Carefully quench the reaction by slowly adding 3M hydrochloric acid (HCl) until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN (Caution: gas evolution). Stir for 1 hour.

-

Workup: Concentrate the mixture using a rotary evaporator to remove the methanol. Add water (100 mL) and wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted ketone or other non-basic impurities.

-

Isolation: Basify the aqueous layer to pH >12 by the slow addition of 6M sodium hydroxide (NaOH) while cooling in an ice bath.

-

Extraction: Extract the product into dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >99% |

| Final Form | Typically a clear to pale yellow oil |

Conclusion

The synthesis of this compound is efficiently achieved through a robust two-step sequence combining the Williamson ether synthesis and reductive amination. This strategy is predicated on fundamental, reliable organic reactions, allowing for high yields and excellent purity. The careful selection of reagents, such as sodium cyanoborohydride, is critical to the success of the final amination step, showcasing how a deep understanding of reaction mechanisms informs practical and efficient chemical synthesis. As a valuable intermediate, the methods described herein provide a solid foundation for researchers and developers working on novel pharmaceuticals and specialty chemicals.

References

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemSusChem. [Link]

-

Reductive Amination. Organic Chemistry Tutor. [Link]

-

The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]

- Synthesis of Atomoxetine Hydrochloride. (2008).

-

2-Propanamine, 1,3-bis(3,4-methylenedioxyphenoxy)-. PubChem. [Link]

- Synthesis of atomoxetine hydrochloride. (2006).

-

Williamson Ether Synthesis. University of Massachusetts. [Link]

-

Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. (2025). Tetrahedron Letters. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Atomoxetine. New Drug Approvals. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 2-(4-Methylphenoxy)propylamine (CAS: 6440-97-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methylphenoxy)propylamine, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer science sectors. This document delves into its chemical properties, synthesis, analytical methodologies, and explores its potential pharmacological and toxicological profiles based on current scientific understanding.

Core Compound Profile

This compound is a primary amine derivative characterized by a p-cresol moiety linked via an ether bond to a propylamine backbone.[1] This unique structural arrangement imparts specific chemical properties that make it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 6440-97-7 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| IUPAC Name | 2-(4-methylphenoxy)propan-1-amine | N/A |

| Storage Conditions | 0-8°C | [1] |

Synthesis Methodology: A Plausible Two-Step Approach

While specific proprietary synthesis methods may exist, a chemically sound and widely applicable approach for the synthesis of this compound involves a two-step process: the Williamson ether synthesis followed by reductive amination. This methodology offers a logical and efficient pathway from commercially available starting materials.

Step 1: Williamson Ether Synthesis of 1-(4-Methylphenoxy)propan-2-one

The initial step involves the formation of the ether linkage. This is achieved through a nucleophilic substitution reaction between the phenoxide of p-cresol and a suitable three-carbon electrophile, such as chloroacetone. The basic conditions facilitate the deprotonation of the phenol, creating a potent nucleophile.[2][3]

Protocol:

-

To a solution of 4-methylphenol (p-cresol) in a suitable aprotic solvent (e.g., acetone), add a base such as anhydrous potassium carbonate.

-

Heat the mixture to reflux to facilitate the formation of the potassium salt of the phenoxide.

-

Slowly add chloroacetone to the reaction mixture.

-

Maintain the reflux for several hours to ensure the completion of the reaction.

-

After cooling, filter the reaction mixture to remove the inorganic salts.

-

The resulting filtrate, containing 1-(4-methylphenoxy)propan-2-one, can be purified by distillation or used directly in the next step after solvent removal.

Step 2: Reductive Amination to this compound

The ketone synthesized in the previous step is converted to the primary amine via reductive amination. This reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine.[4][5] The use of a reducing agent that is selective for the imine in the presence of the ketone is crucial for a one-pot reaction.

Protocol:

-

Dissolve the 1-(4-methylphenoxy)propan-2-one in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium chloride, to the solution.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), which is effective under mildly acidic to neutral conditions and selectively reduces the imine intermediate.[6]

-

Stir the reaction mixture at room temperature for a sufficient duration to allow for imine formation and subsequent reduction.

-

Upon reaction completion, quench the reaction carefully, for instance, by adding a dilute acid.

-

The product, this compound, can be isolated by extraction and further purified by distillation or chromatography.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylphenoxy)propylamine

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating Spectroscopic Analysis in Drug Discovery

The narrative that follows is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry—from structural prediction to detailed spectral interpretation and finally, to the practical methodologies of data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

2-(4-Methylphenoxy)propylamine (CAS: 6440-97-7) possesses a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1][2] Its structure contains several key features that will give rise to a distinct spectroscopic fingerprint: a p-substituted aromatic ring, an ether linkage, a secondary carbon, a primary amine, and two methyl groups in different environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[3] For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton. The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical, as it can influence the chemical shift of labile protons, such as those on the amine group.[4]

| Predicted Signal | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Causality |

| a | Ar-H | 2H | 7.0 - 7.2 | Doublet | Protons on the aromatic ring ortho to the methyl group. Deshielded by the ring current. Split by adjacent ortho protons. |

| b | Ar-H | 2H | 6.8 - 6.9 | Doublet | Protons on the aromatic ring ortho to the oxygen. Shielded by the electron-donating oxygen atom. Split by adjacent ortho protons. |

| c | O-CH | 1H | 4.2 - 4.5 | Multiplet | Proton on the carbon attached to the electronegative oxygen, causing a significant downfield shift. Split by both the CH₂ and CH₃ groups. |

| d | CH₂-N | 2H | 2.8 - 3.1 | Multiplet | Protons on the carbon adjacent to the amine group. Deshielded by the nitrogen. Split by the adjacent CH proton. |

| e | Ar-CH₃ | 3H | 2.2 - 2.4 | Singlet | Protons of the methyl group attached directly to the aromatic ring. No adjacent protons to cause splitting. |

| f | NH₂ | 2H | 1.5 - 2.5 (variable) | Singlet (broad) | Labile amine protons. The signal is often broad due to quadrupole broadening and chemical exchange, which typically decouples it from adjacent protons.[4][5] The chemical shift is highly dependent on solvent and concentration. |

| g | C-CH₃ | 3H | 1.2 - 1.4 | Doublet | Protons of the methyl group on the propyl chain. Split into a doublet by the single adjacent CH proton (n+1 rule). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

| Predicted Signal | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

| 1 | Ar-C (quaternary, C-O) | 155 - 158 | Aromatic carbon attached to the highly electronegative oxygen atom, resulting in strong deshielding. |

| 2 | Ar-C (quaternary, C-CH₃) | 130 - 132 | Quaternary aromatic carbon where the methyl group is attached. |

| 3 | Ar-CH (ortho to -CH₃) | 129 - 131 | Aromatic carbons ortho to the methyl group. |

| 4 | Ar-CH (ortho to -O) | 114 - 116 | Aromatic carbons ortho to the electron-donating oxygen, which causes significant shielding (upfield shift). |

| 5 | O-CH | 75 - 78 | Carbon atom directly bonded to the ether oxygen, leading to a downfield shift. |

| 6 | CH₂-N | 45 - 48 | Carbon adjacent to the primary amine. |

| 7 | Ar-CH₃ | 20 - 22 | Carbon of the methyl group attached to the aromatic ring. |

| 8 | C-CH₃ | 17 - 19 | Carbon of the methyl group on the propyl chain. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3] For this compound, the spectrum would be acquired typically from a liquid film or KBr pellet.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Causality |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Medium-Weak | This "twin peak" feature is characteristic of a primary amine (-NH₂).[6] The broadness is influenced by hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Stretching vibrations of the sp² hybridized C-H bonds on the benzene ring. |

| 2960 - 2850 | Aliphatic C-H Stretch | Strong | Stretching vibrations of the sp³ hybridized C-H bonds in the methyl and propyl groups. |

| 1610 & 1500 | C=C Aromatic Ring Stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| 1250 - 1200 | Aryl-O Stretch (C-O-C) | Strong | Asymmetric stretching of the aryl ether linkage, which is typically a very prominent band. |

| 1100 - 1000 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond in the aliphatic amine.[7] |

| 850 - 810 | C-H Out-of-Plane Bend | Strong | This strong absorption is highly indicative of 1,4-disubstitution (para) on a benzene ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering clues to its structure.[8] For a mono-amine, the molecular ion peak (M⁺) is expected to have an odd m/z value, consistent with the Nitrogen Rule.[9]

Predicted Molecular Ion: m/z = 165

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. The primary cleavage event in aliphatic amines is the α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[9][10]

| Predicted Fragment (m/z) | Proposed Structure | Fragmentation Pathway |

| 150 | [M - CH₃]⁺ | Loss of the methyl radical from the propyl chain. |

| 108 | [CH₃-C₆H₄-OH]⁺ | Cleavage of the O-C bond of the ether, followed by hydrogen rearrangement to form the stable p-cresol radical cation. |

| 107 | [CH₃-C₆H₄-O]⁺ | Cleavage of the O-C bond of the ether linkage, forming a stable phenoxy radical. This is a very common fragmentation for aryl ethers. |

| 44 | [CH₂(NH₂)]⁺ | Base Peak. Result of α-cleavage, the most favorable fragmentation for primary amines, leading to the formation of a stable iminium cation and loss of a large radical.[11] |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style="filled"]; edge [color="#5F6368"];M [label="[C₁₀H₁₅NO]⁺˙\nm/z = 165\nMolecular Ion", fillcolor="#FBBC05", fontcolor="#202124"]; F107 [label="[CH₃C₆H₄O]⁺\nm/z = 107\np-Methylphenoxy Cation"]; F44 [label="[CH₂(NH₂)]⁺\nm/z = 44\nIminium Cation (Base Peak)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F108 [label="[CH₃C₆H₄OH]⁺˙\nm/z = 108\np-Cresol Radical Cation"];

M -> F107 [label=" C-O Cleavage"]; M -> F44 [label=" α-Cleavage\n(Most Favorable)", color="#EA4335", fontcolor="#EA4335"]; M -> F108 [label=" Rearrangement"]; }

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, trustworthy data, the following standard operating procedures are recommended. The choice of specific parameters is crucial and should be guided by the properties of the analyte.

Workflow for Spectroscopic Analysis

Caption: A standard workflow for comprehensive spectroscopic characterization.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay may be necessary.

-

Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.

Protocol for FT-IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, the neat liquid film method is most appropriate. Place one drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Background Scan: Run a background spectrum of the clean plates in the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Place the sample assembly in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and label the major peaks.

Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: If the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Prepare a dilute solution (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms) with a temperature program that ensures elution of the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

MS Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it with predicted pathways and library data.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Brown, W. P. (n.d.). Infrared spectrum of propylamine. Doc Brown's Chemistry.

- Chem-Impex International. (n.d.). This compound.

- Brown, W. P. (n.d.). Mass spectrum of propylamine. Doc Brown's Chemistry.

- NIST. (n.d.). N,n-diethyl-p-methoxy-phenoxy propylamine. NIST WebBook.

- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... ResearchGate.

- (n.d.). Sample IR spectra. University of Calgary.

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- (n.d.). Supplementary Information. The Royal Society of Chemistry.

- Alchem Pharmtech. (n.d.). CAS 6440-97-7 | this compound.

- (n.d.). Mass Spectrometry: Fragmentation.

- Brown, W. P. (n.d.). Infrared spectrum of propan-2-amine. Doc Brown's Chemistry.

- Brown, W. P. (n.d.). ¹H proton nmr spectrum of propylamine. Doc Brown's Chemistry.

- (n.d.). Infrared Spectroscopy. Illinois State University.

- (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data.

- (2021). Journal of Molecular Structure. Physics @ Manasagangotri.

- Brown, W. P. (n.d.). ¹H NMR spectra of propan-2-amine. Doc Brown's Chemistry.

- (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION.... RASĀYAN J. Chem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. whitman.edu [whitman.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methylphenoxy)propylamine

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

2-(4-Methylphenoxy)propylamine is a versatile amine derivative recognized as a key building block in the synthesis of various biologically active molecules, particularly in pharmaceutical development for neurological conditions and in the formulation of agrochemicals.[1] Its unique structure, featuring a phenoxy ring, an ether linkage, and a primary amine, makes it a valuable intermediate.[1] However, these same functional groups present distinct challenges and considerations regarding the compound's aqueous solubility and chemical stability—two of the most critical parameters influencing a drug candidate's journey from laboratory to clinic.

Poor solubility can severely limit oral bioavailability, leading to suboptimal therapeutic efficacy and high inter-subject variability. Concurrently, chemical instability can result in the loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life.[2] Therefore, a thorough and early characterization of these properties is not merely a regulatory requirement but a fundamental aspect of risk mitigation and rational drug design.

This guide provides a comprehensive technical framework for evaluating the solubility and stability of this compound. It is designed to move beyond simple data reporting, offering insights into the causality behind experimental choices and establishing self-validating protocols grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Part 1: Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its bioavailability. For this compound, the presence of a primary amine (a weak base) suggests that its aqueous solubility will be highly dependent on pH.

Theoretical Considerations & Influencing Factors

Before embarking on experimental measurements, it is crucial to understand the factors that govern solubility.[3][4]

-

Effect of pH: As a primary amine, this compound will exist in its protonated, cationic form at pH values below its pKa. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral, free base form that predominates at higher pH. Accurate determination of the pKa is the first step in predicting its pH-solubility profile.

-

Salt Forms: The solubility of different salt forms can vary significantly from that of the free form.[4] Investigating various salt forms (e.g., hydrochloride, sulfate, tartrate) is a common strategy to enhance aqueous solubility and improve biopharmaceutical properties.

-

Co-solvents and Surfactants: In formulation development, co-solvents (like ethanol or propylene glycol) and surfactants may be used to increase the solubility of poorly soluble compounds.[4][5]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and is referenced in USP general chapters.[5][6][7]

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic media.

Methodology:

-

Preparation of Media: Prepare a range of pharmaceutically relevant media. This should include purified water, 0.1 N HCl (simulating gastric fluid), phosphate buffers at pH 4.5 and 6.8 (simulating intestinal fluid), and relevant organic solvents if required (e.g., ethanol, DMSO).[5]

-

Addition of Excess Compound: Add an excess amount of this compound solid to a known volume of each medium in a sealed, inert container (e.g., glass vial).[6] Ensuring an excess of solid is visible is critical for achieving saturation.[6]

-

Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using an orbital shaker or rotator.[5] Equilibration time must be sufficient to allow the system to reach a thermodynamic steady state; this can range from 24 to 72 hours.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a defined period to permit sedimentation of the excess solid.[6] Subsequently, separate the saturated supernatant from the solid material via centrifugation or filtration using a chemically inert filter (e.g., PVDF) that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

pH Verification: For buffered media, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[5][6]

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, tabular format.

| Solvent/Medium | Temperature (°C) | Equilibration Time (h) | Final pH (if applicable) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | 48 | N/A | ||

| 0.1 N HCl | 25 | 48 | ~1.2 | ||

| pH 4.5 Phosphate Buffer | 25 | 48 | |||

| pH 6.8 Phosphate Buffer | 25 | 48 | |||

| Ethanol | 25 | 48 | N/A |

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profiling and Forced Degradation

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation, or stress testing, is a crucial component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[2][9][10] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[2][10][11]

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The primary amine and the benzylic ether position are susceptible to oxidative degradation. Amines can form N-oxides or hydroxylamines, while the ether linkage could be a site for oxidative cleavage.[9]

-

Hydrolysis: While the ether bond is generally stable, it can undergo hydrolysis under extreme acidic or basic conditions, potentially cleaving the molecule.

-

Photolysis: Aromatic systems like the phenoxy group can absorb UV light, leading to photolytic degradation. The ICH Q1B guideline provides a standardized approach for photostability testing.[12]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradants and degradation pathways for this compound under various stress conditions. An extent of degradation of 5-20% is generally considered appropriate for this purpose.[13]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various media. A control sample, protected from stress conditions, should be analyzed concurrently.

-

Acidic & Basic Hydrolysis:

-

Oxidative Degradation:

-

Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]

-

Store at room temperature and analyze at appropriate time intervals.

-

-

Thermal Degradation (Dry Heat):

-

Expose the solid API to dry heat in a calibrated oven (e.g., 80 °C).

-

Analyze the sample at set time points.

-

-

Photolytic Degradation (as per ICH Q1B):

-

Analysis:

-

Analyze all stressed and control samples using a high-resolution, stability-indicating method, typically RP-HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) detector.

-

The PDA detector helps assess peak purity, while the MS detector is crucial for identifying the mass of potential degradants, aiding in structure elucidation.

-

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the extent of degradation and the formation of new impurities under each condition.

| Stress Condition | Parameters | Duration | Assay (% Initial) | Major Degradants (% Peak Area) | Observations |

| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 h | RRT 0.85: | ||

| Base Hydrolysis | 0.1 N NaOH, 60 °C | 24 h | RRT 1.15: | ||

| Oxidation | 3% H₂O₂, RT | 8 h | RRT 0.92: | ||

| Thermal (Solid) | 80 °C | 7 days | |||

| Photolytic (Solution) | ICH Q1B | Per guideline |

RRT = Relative Retention Time

Visualization: Forced Degradation Study Workflow

This diagram outlines the process for conducting a comprehensive forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Conclusion

A systematic and scientifically rigorous evaluation of solubility and stability is indispensable in the development of this compound as a potential pharmaceutical or specialty chemical. By employing standardized methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies, researchers can build a robust data package. This information is critical not only for regulatory submissions but also for guiding rational formulation design, establishing appropriate storage conditions, and ensuring the ultimate safety and efficacy of the final product. The insights gained from these foundational studies will profoundly impact the compound's entire development lifecycle.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- Luminati. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube.

- USP-NF. (2013, November 21).

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- Chem-Impex. (n.d.). This compound.

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

- ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS.

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- International Journal of Scientific and Development Research. (n.d.).

- BioPharm International. (n.d.).

- Research Journal of Pharmacy and Technology. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. biorelevant.com [biorelevant.com]

- 5. uspnf.com [uspnf.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. ikev.org [ikev.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. rjptonline.org [rjptonline.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. biopharminternational.com [biopharminternational.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Methylphenoxy)propylamine

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 2-(4-Methylphenoxy)propylamine, a molecule of interest in pharmaceutical and chemical research.[1] While direct pharmacological studies on this specific compound are not extensively available in public literature, its structural characteristics as a phenoxypropylamine derivative suggest a strong potential for interaction with monoamine neurotransmitter systems. This document synthesizes information from structurally analogous compounds to propose a likely mechanism of action centered on the inhibition of monoamine oxidase (MAO) enzymes and potential modulation of monoamine transporters. We will delve into the structure-activity relationships that support this hypothesis, present detailed experimental protocols for its validation, and provide a framework for future research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related compounds.

Introduction: The Therapeutic Potential of Phenoxypropylamine Scaffolds

Phenoxypropylamine derivatives represent a versatile class of compounds with significant pharmacological applications, particularly in the realm of neuroscience. Their structural similarity to endogenous monoamines such as serotonin, dopamine, and norepinephrine allows them to interact with key regulatory proteins of these neurotransmitter systems. Historically, compounds with this scaffold have been investigated for a range of therapeutic effects, from antidepressant and anxiolytic properties to appetite suppression.

This compound (CAS 6440-97-7) is a primary amine derivative that has been identified as a valuable building block in the synthesis of biologically active molecules, especially those targeting neurological conditions.[1] Its chemical structure, featuring a methyl-substituted phenoxy ring linked to a propylamine chain, suggests a high likelihood of interaction with monoamine oxidases and/or monoamine transporters. Understanding the precise mechanism of action is crucial for elucidating its therapeutic potential and guiding the development of novel drug candidates.

Hypothesized Mechanism of Action: A Dual-Action Monoamine Modulator

Based on the pharmacology of structurally related compounds, we hypothesize that this compound acts as a modulator of monoamine neurotransmission, primarily through two potential mechanisms:

-

Inhibition of Monoamine Oxidase (MAO): The propylamine side chain is a common feature in many known MAO inhibitors.

-

Interaction with Monoamine Transporters: The phenoxypropylamine backbone is present in compounds known to bind to and inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, which is the basis for the therapeutic effect of MAOI antidepressants. MAO exists in two isoforms, MAO-A and MAO-B, with different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine.

The structural features of this compound, particularly the amine-bearing propyl chain, are consistent with the pharmacophores of known MAO inhibitors. The nature and position of the substituent on the phenyl ring can influence both the potency and selectivity of MAO inhibition. For instance, studies on N-substituted cyclopropylamines have shown that substitutions on the phenoxy ring can confer selectivity for either MAO-A or MAO-B.[3]

Caption: Hypothesized MAO inhibition by this compound.

Monoamine Transporter Interaction

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signal. Inhibition of these transporters prolongs the presence of neurotransmitters in the synapse, enhancing their effects. The phenoxypropylamine scaffold is a well-established pharmacophore for monoamine transporter ligands. For example, atomoxetine, a selective norepinephrine reuptake inhibitor, is a phenoxypropylamine derivative.

It is plausible that this compound binds to one or more of the monoamine transporters (SERT, NET, DAT), inhibiting the reuptake of their respective neurotransmitters. The affinity for each transporter would be influenced by the specific substitution pattern on the phenoxy ring.

Caption: Workflow for the in vitro MAO inhibition assay.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of the test compound for SERT, NET, and DAT.

Methodology:

-

Tissue Preparation: Prepare membrane homogenates from brain regions rich in the respective transporters (e.g., striatum for DAT, cerebral cortex for SERT and NET) or use cell lines expressing the recombinant human transporters.

-

Radioligand: Use a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Procedure: a. Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. b. Separate the bound and free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay for monoamine transporters.

In Vivo Microdialysis

This technique measures the extracellular levels of monoamine neurotransmitters in the brain of a living animal following administration of the test compound.

Methodology:

-

Animal Model: Typically rats or mice.

-

Surgical Procedure: Implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex, nucleus accumbens, striatum).

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) after a stable baseline of neurotransmitter levels is established.

-

Neurotransmitter Analysis: Quantify the concentrations of serotonin, dopamine, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effect.

Synthesis of this compound

A plausible synthetic route to this compound can be derived from general methods for the preparation of primary amines from phenols. One such approach involves the reaction of p-cresol with propylene oxide to form the corresponding alcohol, followed by conversion to an amine.

Representative Synthetic Scheme:

-

Alkoxylation: Reaction of p-cresol with propylene oxide in the presence of a base to form 1-(4-methylphenoxy)propan-2-ol.

-

Mesylation/Tosylation: Conversion of the secondary alcohol to a better leaving group, such as a mesylate or tosylate.

-

Azide Substitution: Nucleophilic substitution with sodium azide to introduce the azide group.

-

Reduction: Reduction of the azide to the primary amine using a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that its mechanism of action involves the modulation of monoamine neurotransmitter systems, likely through the inhibition of monoamine oxidase and/or monoamine transporters. The experimental protocols outlined in this guide provide a clear path to elucidating its precise pharmacological profile.

Future research should focus on:

-

Determining the IC50 and Ki values of this compound for MAO-A, MAO-B, SERT, NET, and DAT.

-

Investigating its effects on neurotransmitter release versus reuptake inhibition using in vitro synaptosomal preparations.

-

Evaluating its behavioral effects in animal models of depression, anxiety, and cognitive function.

-

Exploring the structure-activity relationships of related analogs to optimize potency and selectivity for specific targets.

A thorough understanding of the mechanism of action of this compound will be instrumental in unlocking its potential as a therapeutic agent for neurological and psychiatric disorders.

References

-

N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic. [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

-

Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]

-

Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. [Link]

-

Synthesis of primary amines. Organic Chemistry Portal. [Link]

-

20.5: Synthesis of Primary Amines. Chemistry LibreTexts. [Link]

-

Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. PubMed. [Link]

-

CAS 6440-97-7 | this compound. Alchem Pharmtech. [Link]

-

Dopamine transporter binding affinities (Ki, nM) related to the... ResearchGate. [Link]

-

Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PMC. [Link]

-

Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed. [Link]

-

Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. [Link]

-

Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PMC - PubMed Central. [Link]

- Propylene oxide reaction products.

- High-selectivity synthesis method of propylene glycol phenyl ether.

- Method preparing aromatic primary amine compound from phenol type compound.

-

Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. [Link]

Sources

Biological activity of 2-(4-Methylphenoxy)propylamine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methylphenoxy)propylamine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse biological activities of this compound derivatives. This chemical scaffold has emerged as a versatile building block in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.

Introduction: The this compound Scaffold

The this compound core structure consists of a 4-methyl-substituted phenyl ring linked via an ether oxygen to a three-carbon propyl chain, which is in turn connected to an amine group. This deceptively simple arrangement offers significant opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, positioning them as valuable leads in multiple therapeutic areas. They are recognized as essential intermediates in the synthesis of biologically active molecules, particularly those targeting neurological conditions.[1] Their utility also extends to the agrochemical and polymer science industries.[1] The primary focus of this guide, however, is their application in drug discovery, where they have been investigated as histamine H3 receptor antagonists, monoamine oxidase inhibitors, and adrenergic receptor modulators, among other activities.[2]

Synthetic Strategies for Derivative Elaboration

The synthesis of this compound derivatives is typically achieved through straightforward and scalable chemical reactions. A common and effective approach involves the nucleophilic substitution reaction between 4-methylphenol and a suitable halo-propylamine derivative or, alternatively, the reaction of 4-methylphenol with an epoxide followed by amination.

A generalized synthetic workflow is outlined below. This multi-step process allows for the introduction of diversity at the amine terminus, which is a critical determinant of biological activity.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methylphenoxy)propylamine

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(4-Methylphenoxy)propylamine, a molecule belonging to the pharmacologically significant phenoxypropylamine class. Based on robust structure-activity relationship (SAR) analysis and analogy to clinically successful agents, this document hypothesizes that the primary therapeutic target is the human norepinephrine transporter (NET). We present a logical framework for the systematic evaluation of this hypothesis, detailing the essential in vitro and in vivo experimental protocols required to characterize the compound's binding affinity, functional activity, selectivity, and preclinical efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators for neurological and psychiatric disorders.

Introduction and Rationale

This compound is a synthetic amine derivative that, while not extensively characterized in public literature, holds significant therapeutic promise due to its structural architecture.[1] It belongs to the phenoxypropylamine class of compounds, which is the scaffold for several successful CNS drugs.[2] Notably, its structure bears a strong resemblance to atomoxetine, a highly selective norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4]

The monoamine transporters—responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical targets for treating a range of psychiatric disorders, including depression, anxiety, and ADHD.[5][6][7] Drugs that selectively inhibit these transporters can increase the synaptic concentration of their respective neurotransmitters, thereby enhancing monoaminergic signaling.[8][9]

Hypothesis: Based on its structural analogy to atomoxetine, we hypothesize that the primary pharmacological target of this compound is the norepinephrine transporter (NET) . We further postulate that it acts as a potent and selective inhibitor of norepinephrine reuptake. This guide outlines the rigorous, multi-stage validation process required to confirm this mechanism of action and evaluate its therapeutic potential.

Elucidation of the Primary Target: The Norepinephrine Transporter (NET)

The norepinephrine transporter is a transmembrane protein primarily located on presynaptic noradrenergic neurons.[10] Its function is to clear norepinephrine from the synaptic cleft, thus terminating its signaling.[10] Inhibition of NET leads to elevated levels of norepinephrine in brain regions critical for executive function, attention, and mood regulation, such as the prefrontal cortex.[11][12] This mechanism is the foundation for the therapeutic efficacy of drugs like atomoxetine in managing ADHD symptoms.[3][12]

Stage 1: In Vitro Target Engagement and Affinity

The first crucial step is to determine if this compound directly binds to the human norepinephrine transporter (hNET) and to quantify its binding affinity. This is achieved through a competitive radioligand binding assay.

Experimental Protocol: hNET Radioligand Binding Assay [13]

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human norepinephrine transporter.

-

Materials:

-

NET Source: Cell membranes prepared from a stable cell line recombinantly expressing hNET (e.g., HEK-293 or CHO cells).[13][14]

-

Radioligand: [³H]Nisoxetine, a high-affinity radiolabeled NET inhibitor.

-

Reference Inhibitor: Desipramine (a well-characterized, high-affinity NET inhibitor for determining non-specific binding).[13]

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

-

Instrumentation: Liquid Scintillation Counter, 96-well microplates, Glass Fiber Filters, and a Filtration Apparatus.[13]

-

-

Methodology:

-

Plate Setup: Prepare a 96-well plate with triplicate wells for Total Binding (radioligand + vehicle), Non-Specific Binding (radioligand + excess Desipramine), and Competitive Binding (radioligand + varying concentrations of the test compound).

-

Reagent Addition:

-

To all wells, add 100 µL of the diluted hNET membrane suspension.

-

Add 50 µL of the appropriate compound solution (vehicle, Desipramine, or test compound dilution).

-

Add 50 µL of [³H]Nisoxetine at a final concentration near its Kₔ (e.g., 1-3 nM).

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[13]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat pre-soaked in 0.5% polyethyleneimine. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Quantification: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Stage 2: In Vitro Functional Activity and Potency

After confirming binding, the next step is to verify that this binding translates into functional inhibition of norepinephrine reuptake. This is assessed using a neurotransmitter uptake assay.

Experimental Protocol: Synaptosome-Based [³H]Norepinephrine Uptake Assay [15][16]

-

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting norepinephrine uptake into presynaptic nerve terminals.

-

Materials:

-

Biological Source: Synaptosomes (resealed nerve terminals) prepared from rodent brain tissue rich in noradrenergic neurons (e.g., hippocampus or cortex).[15]

-

Substrate: [³H]Norepinephrine.

-

Test Compound: this compound, serially diluted.

-

Reference Inhibitor: Desipramine.

-

Instrumentation: Liquid Scintillation Counter, Filtration Apparatus.

-

-

Methodology:

-

Preparation: Prepare fresh synaptosomes and resuspend them in oxygenated Krebs-Ringer buffer.[16]

-

Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them for 10 minutes at 37°C with either vehicle, a reference inhibitor, or varying concentrations of the test compound.

-

Initiation of Uptake: Add [³H]Norepinephrine to each tube to initiate the uptake process. Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.

-

Termination of Uptake: Rapidly terminate the uptake by adding ice-cold buffer and filtering the contents through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer to remove external radioactivity.

-

Quantification: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the radioactivity from the 0-4°C samples from the 37°C samples.

-

Determine the percent inhibition of specific uptake for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the functional IC₅₀ value.

-

Alternatively, non-radioactive, fluorescence-based kits are available that use a fluorescent substrate mimicking monoamine neurotransmitters, allowing for a high-throughput, no-wash kinetic assay format.[17][18]

Caption: Workflow for the in vitro characterization of this compound.

Selectivity Profiling: A Critical Step for Safety and Efficacy

A therapeutically viable drug candidate should exhibit high selectivity for its intended target to minimize off-target side effects. For a putative NET inhibitor, it is essential to assess its activity at the closely related serotonin (SERT) and dopamine (DAT) transporters.[5]

The binding and functional assays described above should be repeated using cell lines or synaptosomes specific for hSERT (using [³H]Citalopram or a similar radioligand) and hDAT (using [³H]WIN 35,428 or similar).

Data Presentation: Hypothetical Selectivity Profile

The goal is to demonstrate that the compound is significantly more potent at NET than at SERT or DAT. A selectivity ratio of >100-fold is often considered desirable for a selective agent.

| Target Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |

| hNET | 5.2 | 15.8 |

| hSERT | > 10,000 | > 10,000 |

| hDAT | 850 | 1,200 |